Alytesina

Descripción general

Descripción

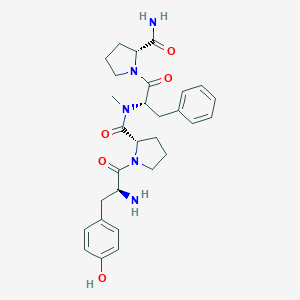

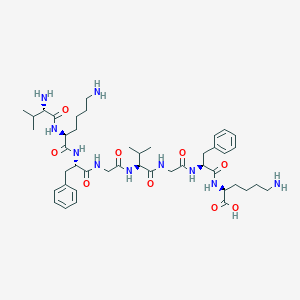

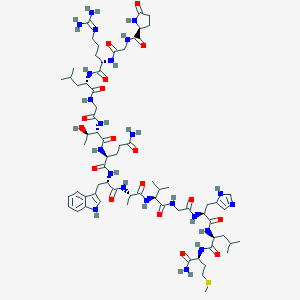

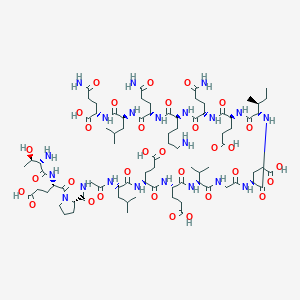

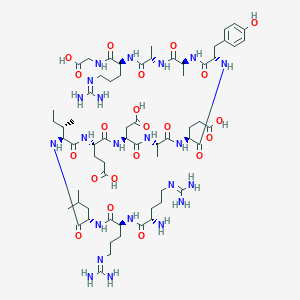

Alytesina (sal de trifluoroacetato) es un neuropéptido originalmente aislado de la piel de la especie de rana Alytes obstetricans. Este compuesto tiene diversas actividades biológicas, que incluyen inducir hipertensión, aumentar los niveles de glucosa en sangre, reducir la secreción de ácido gástrico y causar efectos anorexigénicos en pollitos neonatos .

Aplicaciones Científicas De Investigación

Alytesina (sal de trifluoroacetato) tiene varias aplicaciones de investigación científica:

Química: Se utiliza como un péptido modelo en estudios de técnicas de síntesis y purificación de péptidos.

Biología: Investigado por su papel en la regulación de procesos fisiológicos como la presión arterial, el metabolismo de la glucosa y la secreción de ácido gástrico.

Medicina: Explorado por sus posibles efectos terapéuticos en afecciones como la hipertensión y los trastornos metabólicos.

Industria: Utilizado en el desarrollo de fármacos basados en péptidos y como compuesto de referencia en métodos analíticos

Mecanismo De Acción

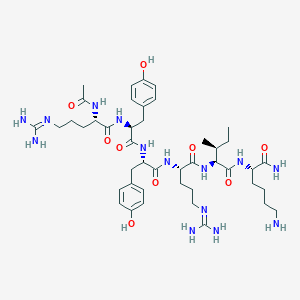

Alytesina ejerce sus efectos uniéndose a receptores específicos en las células diana, lo que lleva a la activación de vías de señalización intracelulares. Por ejemplo, puede unirse a los receptores de bombesina, que son receptores acoplados a proteínas G, y activar las cascadas de señalización descendentes que regulan la presión arterial, los niveles de glucosa y la secreción de ácido gástrico. Los objetivos moleculares y las vías exactas involucrados pueden variar dependiendo del contexto biológico específico .

Compuestos similares:

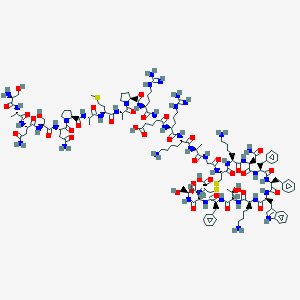

Bombesina: Otro neuropéptido con actividades biológicas similares, incluida la regulación de la secreción de ácido gástrico y la presión arterial.

Péptido liberador de gastrina (GRP): Comparte similitudes estructurales con this compound y tiene efectos fisiológicos superpuestos.

Singularidad: this compound es única en su secuencia específica de aminoácidos y la combinación de actividades biológicas que exhibe. Si bien compuestos similares como la bombesina y el péptido liberador de gastrina comparten algunas funciones, la secuencia distintiva de this compound y la forma de sal de trifluoroacetato contribuyen a sus propiedades y aplicaciones únicas .

Análisis Bioquímico

Biochemical Properties

Alytesin interacts with various enzymes, proteins, and other biomolecules. It is known to reduce gastric acid secretion and induce hypertension . Alytesin also induces short-term anorexigenic effects in neonatal chicks .

Cellular Effects

The effects of Alytesin on cells and cellular processes are diverse. It influences cell function by reducing gastric acid secretion and inducing hypertension

Molecular Mechanism

The molecular mechanism of Alytesin’s action is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Alytesin is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Métodos De Preparación

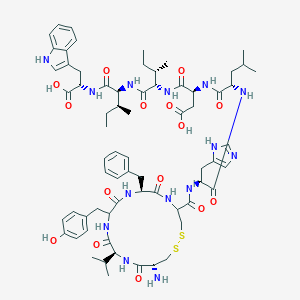

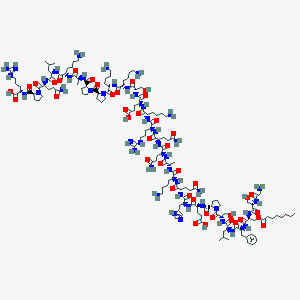

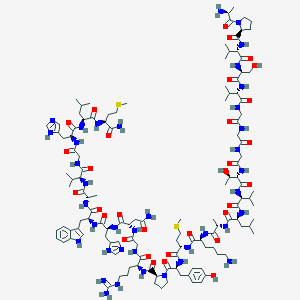

Rutas sintéticas y condiciones de reacción: La Alytesina se sintetiza utilizando la síntesis de péptidos en fase sólida (SPPS). Este método implica la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. La forma de sal de trifluoroacetato se obtiene típicamente tratando el péptido sintetizado con ácido trifluoroacético, que escinde el péptido de la resina y simultáneamente elimina los grupos protectores .

Métodos de producción industrial: En entornos industriales, la producción de this compound implica SPPS a gran escala, seguida de purificación mediante cromatografía líquida de alto rendimiento (HPLC). Luego, el péptido se liofiliza para obtener un producto sólido. La forma de sal de trifluoroacetato se logra tratando el péptido con ácido trifluoroacético durante las etapas finales de la síntesis .

Análisis De Reacciones Químicas

Tipos de reacciones: Alytesina (sal de trifluoroacetato) principalmente sufre reacciones de formación y escisión de enlaces peptídicos. También puede participar en reacciones de oxidación y reducción, dependiendo de los residuos específicos de aminoácidos presentes en la secuencia peptídica.

Reactivos y condiciones comunes:

Formación de enlaces peptídicos: Típicamente implica el uso de reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) e hidroxi-benzotriazol (HOBt) en presencia de una base como N-metilmorfolina (NMM).

Escisión de la resina: Se utiliza ácido trifluoroacético para escindir el péptido de la resina sólida y eliminar los grupos protectores.

Oxidación: Agentes oxidantes suaves como el peróxido de hidrógeno se pueden utilizar para oxidar los residuos de metionina a metionina sulfóxido.

Reducción: Agentes reductores como el ditiotreitol (DTT) pueden reducir los enlaces disulfuro entre los residuos de cisteína.

Principales productos formados: El producto principal es el péptido this compound en su forma de sal de trifluoroacetato. Dependiendo de las reacciones específicas, también se pueden obtener formas oxidadas o reducidas del péptido .

Comparación Con Compuestos Similares

Bombesin: Another neuropeptide with similar biological activities, including the regulation of gastric acid secretion and blood pressure.

Gastrin-releasing peptide (GRP): Shares structural similarities with Alytesin and has overlapping physiological effects.

Uniqueness: Alytesin is unique in its specific amino acid sequence and the combination of biological activities it exhibits. While similar compounds like bombesin and gastrin-releasing peptide share some functions, Alytesin’s distinct sequence and trifluoroacetate salt form contribute to its unique properties and applications .

Propiedades

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H106N22O17S/c1-33(2)23-46(86-61(101)43(15-12-21-74-68(71)72)82-52(94)29-76-59(99)44-17-19-51(93)81-44)60(100)77-31-54(96)89-56(37(8)91)67(107)85-45(16-18-50(69)92)62(102)88-48(25-38-27-75-41-14-11-10-13-40(38)41)63(103)80-36(7)58(98)90-55(35(5)6)66(106)78-30-53(95)83-49(26-39-28-73-32-79-39)65(105)87-47(24-34(3)4)64(104)84-42(57(70)97)20-22-108-9/h10-11,13-14,27-28,32-37,42-49,55-56,75,91H,12,15-26,29-31H2,1-9H3,(H2,69,92)(H2,70,97)(H,73,79)(H,76,99)(H,77,100)(H,78,106)(H,80,103)(H,81,93)(H,82,94)(H,83,95)(H,84,104)(H,85,107)(H,86,101)(H,87,105)(H,88,102)(H,89,96)(H,90,98)(H4,71,72,74)/t36-,37+,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGGITPLKHZHOL-TXYKKBLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@@H]4CCC(=O)N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H106N22O17S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40185027 | |

| Record name | Alytesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1535.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31078-12-3 | |

| Record name | Alytesin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031078123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alytesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Leu31,Pro34]-Neuropeptide Y (human, rat)](/img/structure/B13111.png)

![[Nphe1]nociceptin(1-13)NH2](/img/structure/B13122.png)

![[D-Trp7,9,10]-Substance P](/img/structure/B13178.png)